molecular formula C15H14N2O2S B10901180 Phenyl (3-cyano-4-ethyl-5-methylthiophen-2-yl)carbamate

Phenyl (3-cyano-4-ethyl-5-methylthiophen-2-yl)carbamate

Cat. No.: B10901180
M. Wt: 286.4 g/mol
InChI Key: OIBIGEFPDGEHII-UHFFFAOYSA-N
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Description

Phenyl (3-cyano-4-ethyl-5-methylthiophen-2-yl)carbamate is a synthetic organic compound belonging to the class of thiophene derivatives. Thiophenes are five-membered heterocyclic compounds containing sulfur, known for their diverse applications in medicinal chemistry, material science, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (3-cyano-4-ethyl-5-methylthiophen-2-yl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: Starting with a suitable precursor, such as 2-acetylthiophene, the thiophene ring is constructed through cyclization reactions.

    Introduction of Substituents: The cyano, ethyl, and methyl groups are introduced via substitution reactions using appropriate reagents like alkyl halides and cyanide sources.

    Carbamate Formation: The final step involves the reaction of the substituted thiophene with phenyl isocyanate to form the carbamate linkage under controlled conditions, typically in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring and the phenyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, cyanide sources, phenyl isocyanate.

Major Products:

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amino-substituted thiophene derivatives.

    Substitution: Various substituted thiophene and phenyl derivatives.

Scientific Research Applications

Phenyl (3-cyano-4-ethyl-5-methylthiophen-2-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl (3-cyano-4-ethyl-5-methylthiophen-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The carbamate moiety can form hydrogen bonds with biological targets, enhancing its specificity and potency. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    Thiophene: The parent compound, known for its aromaticity and chemical versatility.

    2-Acetylthiophene: A precursor in the synthesis of various thiophene derivatives.

    Phenyl isocyanate: Used in the formation of carbamate linkages.

Uniqueness: Phenyl (3-cyano-4-ethyl-5-methylthiophen-2-yl)carbamate stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

phenyl N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)carbamate

InChI

InChI=1S/C15H14N2O2S/c1-3-12-10(2)20-14(13(12)9-16)17-15(18)19-11-7-5-4-6-8-11/h4-8H,3H2,1-2H3,(H,17,18)

InChI Key

OIBIGEFPDGEHII-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)OC2=CC=CC=C2)C

Origin of Product

United States

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